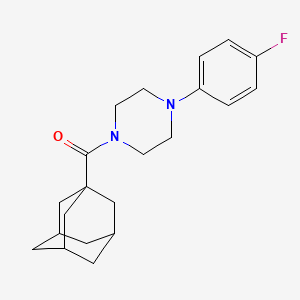

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone

CAS No.:

Cat. No.: VC9034200

Molecular Formula: C21H27FN2O

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27FN2O |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |

| Standard InChI Key | MTFMBDHEYHTHLH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |

Introduction

Chemical Identity and Structural Features

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone (IUPAC: 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone) belongs to the class of arylpiperazine adamantane derivatives. Its molecular formula is C21H27FN2O, with a molecular weight of 342.4 g/mol. Key structural components include:

-

Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability .

-

Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly neurotransmitter receptors.

-

4-Fluorophenyl group: A substituted benzene ring with a fluorine atom at the para position, modulating electronic properties and binding affinity .

Table 1: Comparative Molecular Data of Fluorophenylpiperazinyl Adamantane Derivatives

| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone | 4-F | C21H27FN2O | 342.4 | Not Assigned |

| Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone | 2-F | C21H27FN2O | 342.4 | 496054-77-4 |

| Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone | 2,6-Me2 | C23H32N2O | 352.5 | - |

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Adamantane functionalization: Introduction of a ketone group at the 1-position of adamantane via Friedel-Crafts acylation .

-

Piperazine substitution: Reaction of 1-adamantyl carbonyl chloride with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., triethylamine).

Example Reaction Conditions:

Yield optimization strategies include using anhydrous solvents and controlled temperatures (0–5°C).

Physicochemical Characterization

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to the adamantane group; soluble in DMSO and dichloromethane.

-

LogP: Estimated at 4.2 (Predicted via XLogP3), indicating high lipophilicity.

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

| Compound | Target | Activity (IC50/EC50) | Cell Line/Model |

|---|---|---|---|

| 3i | STAT3 phosphorylation | 1.8 μM | MDA-MB-231 (Breast) |

| Adamantanyl 4-(2-F-phenyl)piperazinyl ketone | Influenza A | 2.1 μM | MDCK cells |

Mechanism of Action Hypotheses

The compound’s pharmacological effects may arise from:

-

Receptor modulation: Piperazine interacts with serotonin (5-HT1A) and dopamine D2 receptors, while adamantane enhances CNS bioavailability .

-

Enzyme inhibition: The ketone group could coordinate with catalytic residues in kinases or viral proteases .

Recent Advances and Future Directions

Recent studies highlight adamantane’s role in PPARγ agonism (EC50 = 43 nM for PPARγ) , suggesting potential metabolic applications. Future research should prioritize:

-

Structure-activity relationship (SAR) studies to optimize fluorine positioning.

-

In vivo pharmacokinetic profiling to assess brain penetration and half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume